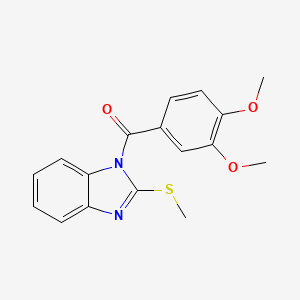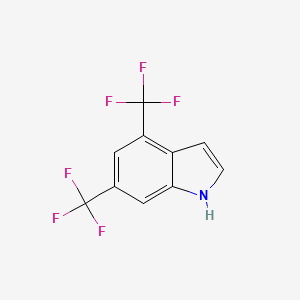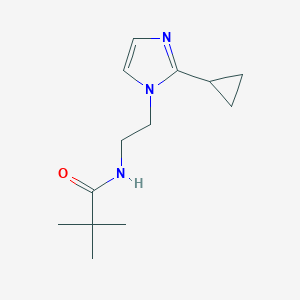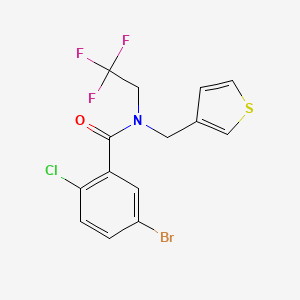
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
The mechanism of action of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually cell death. Additionally, this compound has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to possess anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound exhibits anticancer activity in animal models of breast, lung, and colon cancer.
実験室実験の利点と制限
One of the advantages of using 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide in lab experiments is its ability to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This makes it a valuable tool for studying the interaction between proteins and DNA. Additionally, this compound has been shown to possess anticancer activity against different types of cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide. One direction is to investigate the potential of this compound as a drug delivery system due to its ability to cross the blood-brain barrier. Another direction is to study the interaction between this compound and other proteins involved in DNA replication and transcription. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a cancer therapy.
合成法
The synthesis of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide has been reported in the literature using different methods. One of the commonly used methods is the reaction of 3-chlorobenzoic acid with phthalic anhydride in the presence of polyphosphoric acid. The resulting intermediate is then reacted with ammonium chloride to yield the final product. Another method involves the reaction of 3-chlorobenzoic acid with phthalimide in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with ammonium hydroxide to obtain the final product.
科学的研究の応用
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. It has also been reported to possess anti-inflammatory and antioxidant properties. In biochemistry, this compound has been used as a probe to study the interaction between proteins and DNA. In pharmacology, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-3-1-2-8(6-9)13(19)17-10-4-5-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAUWNVBCWHISM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2404802.png)
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)

![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2404815.png)

![2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2404817.png)


![(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2404821.png)
